6-Methyl-1,4-diazepane
Overview
Description
6-Methyl-1,4-diazepane is a chemical compound with the molecular formula C6H14N2 . It is a derivative of diazepane, a seven-membered heterocyclic compound with two nitrogen atoms .
Synthesis Analysis
The synthesis of 1,4-diazepane derivatives has been reported in the literature . For instance, a method for producing 1,4-diazepane derivatives involves reacting a compound in a solvent in the presence of triphenylphosphine and diisopropyl azodicarboxylate . Another method involves the synthesis of alprazolam and diazepam from 2-amino-5-chloro benzophenone under mild conditions .Molecular Structure Analysis
The molecular structure of 6-Methyl-1,4-diazepane consists of a seven-membered ring with two nitrogen atoms . The compound has a molecular weight of 114.189 Da .Chemical Reactions Analysis
1,4-Diazepines, including 6-Methyl-1,4-diazepane, are associated with a wide range of biological activities . They have been actively studied for their synthesis, reactions, and biological evaluation .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Methyl-1,4-diazepane include a density of 0.9±0.1 g/cm3, a boiling point of 157.4±8.0 °C at 760 mmHg, and a vapor pressure of 2.8±0.3 mmHg at 25°C .Scientific Research Applications
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Scientific Field: Medicinal Chemistry
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Application: Pharmaceutical Use
- 1,4-Diazepines have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer .
- 1,4-Diazepine derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .
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Method of Application: Synthesis and Biological Evaluation
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Results or Outcomes: Biological Activities
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Scientific Field: Biocatalysis
- Application : Enzymatic Synthesis of Chiral 1,4-Diazepanes
- Method of Application : An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes . Several enantiocomplementary IREDs were identified for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity .
- Results or Outcomes : This method offers an effective way for constructing chiral 1,4-diazepanes of pharmaceutical importance via imine reductase-catalyzed intramolecular reductive amination of the corresponding aminoketones .
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Scientific Field: Industrial Chemistry
- Application : Production of 1,4-Diazepane Derivatives
- Method of Application : A method for producing 1,4-diazepane derivatives involves a reaction with palladium/carbon under a nitrogen atmosphere .
- Results or Outcomes : This method could potentially be used for the industrial production of 1,4-diazepane derivatives .
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Scientific Field: Biocatalysis
- Application : Enzymatic Synthesis of Chiral 1,4-Diazepanes
- Method of Application : An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes . Several enantiocomplementary IREDs were identified for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity .
- Results or Outcomes : This method offers an effective way for constructing chiral 1,4-diazepanes of pharmaceutical importance via imine reductase-catalyzed intramolecular reductive amination of the corresponding aminoketones .
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Scientific Field: Industrial Chemistry
- Application : Production of 1,4-Diazepane Derivatives
- Method of Application : A method for producing 1,4-diazepane derivatives involves a reaction with palladium/carbon under a nitrogen atmosphere .
- Results or Outcomes : This method could potentially be used for the industrial production of 1,4-diazepane derivatives .
Future Directions
The future directions for 6-Methyl-1,4-diazepane and related compounds could involve further exploration of their biological activities and potential uses in the pharmaceutical industries . Additionally, market research reports suggest that the global market for such compounds may be subject to changes and growth in the future .
properties
IUPAC Name |
6-methyl-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-6-4-7-2-3-8-5-6/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJOIXFVKVPLRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335112 | |
Record name | 6-methyl-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1,4-diazepane | |
CAS RN |
89582-17-2 | |
Record name | 6-methyl-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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